Cas no 36848-40-5 (2,7-Dibromophenazine)
2,7-Dibromophenazine Chemical and Physical Properties
Names and Identifiers
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- Phenazine, 2,7-dibromo-
- 2,7-dibromophenazine
- 2,7-di-bromophenazine
- MILNCXRRKCVYAV-UHFFFAOYSA-N
- MFCD34178727
- 36848-40-5
- SCHEMBL483060
- F73960
- YSCK0364
- SY338746
- 2,7-Dibromophenazine
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- Inchi: 1S/C12H6Br2N2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H
- InChI Key: MILNCXRRKCVYAV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NC1C=CC(=CC=1N=2)Br
Computed Properties
- Exact Mass: 335.88978
- Monoisotopic Mass: 335.88977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 4
Experimental Properties
- PSA: 25.78
2,7-Dibromophenazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611963-100mg |
2,7-Dibromophenazine |
36848-40-5 | 98% | 100mg |
¥242.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611963-250mg |
2,7-Dibromophenazine |
36848-40-5 | 98% | 250mg |
¥366.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611963-1g |
2,7-Dibromophenazine |
36848-40-5 | 98% | 1g |
¥932.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611963-5g |
2,7-Dibromophenazine |
36848-40-5 | 98% | 5g |
¥3247.00 | 2024-05-16 | |
| Aaron | AR02027E-100mg |
2,7-Dibromophenazine |
36848-40-5 | 98% | 100mg |
$31.00 | 2025-02-13 | |
| Aaron | AR02027E-250mg |
2,7-Dibromophenazine |
36848-40-5 | 98% | 250mg |
$44.00 | 2025-02-13 | |
| Aaron | AR02027E-1g |
2,7-Dibromophenazine |
36848-40-5 | 98% | 1g |
$116.00 | 2025-02-13 | |
| Aaron | AR02027E-5g |
2,7-Dibromophenazine |
36848-40-5 | 98% | 5g |
$423.00 | 2025-02-13 | |
| 1PlusChem | 1P0201Z2-1g |
2,7-Dibromophenazine |
36848-40-5 | 98% | 1g |
$100.00 | 2024-05-04 |
2,7-Dibromophenazine Suppliers
2,7-Dibromophenazine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2,7-Dibromophenazine
Professional Introduction to 2,7-Dibromophenazine (CAS No. 36848-40-5)
2,7-Dibromophenazine, with the chemical formula C₆H₃Br₂N₂ and a CAS number of 36848-40-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The presence of bromine atoms at the 2 and 7 positions of the phenazine ring imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The structure of 2,7-Dibromophenazine consists of a six-membered aromatic ring system fused with two nitrogen atoms, forming the phenazine core. The bromine substituents at the 2 and 7 positions enhance its electronic properties, influencing its interaction with other molecules. This compound is particularly interesting because it can serve as a precursor in the synthesis of more complex molecules, including pharmaceuticals and materials with specialized properties.
In recent years, 2,7-Dibromophenazine has been explored for its potential in medicinal chemistry. Researchers have been investigating its role as a building block in the development of novel therapeutic agents. Phenazine derivatives are known for their biological activity, and modifications such as bromination can enhance their pharmacological properties. For instance, studies have shown that brominated phenazines exhibit antimicrobial and anti-inflammatory effects, making them promising candidates for drug discovery.
One of the most compelling aspects of CAS No. 36848-40-5 is its versatility in chemical transformations. The bromine atoms provide reactive sites for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic methodologies. These reactions are crucial in constructing more intricate molecular architectures, which are often required for achieving specific biological activities. The ability to modify the structure of 2,7-Dibromophenazine allows chemists to tailor its properties for targeted applications.
Recent advancements in synthetic chemistry have enabled more efficient preparation methods for 2,7-Dibromophenazine. Techniques such as palladium-catalyzed cross-coupling reactions have improved yields and purity, making it more accessible for research purposes. Additionally, computational methods are being employed to predict the reactivity and stability of this compound, aiding in the design of optimized synthetic routes.
The pharmaceutical industry has shown particular interest in phenazine derivatives, including 2,7-Dibromophenazine. These compounds have been investigated for their potential to interact with biological targets such as enzymes and receptors. For example, certain phenazines exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diseases like cancer and inflammation. The bromine substituents may play a key role in modulating these interactions, enhancing binding affinity and selectivity.
In material science, CAS No. 36848-40-5 has found applications in the development of organic electronic materials. Its conjugated aromatic system makes it a suitable candidate for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices. The bromine atoms can influence charge transport properties, making it possible to fine-tune the performance of these materials.
Environmental considerations also play a role in the study of 2,7-Dibromophenazine. Understanding its degradation pathways and ecological impact is essential for ensuring safe handling and disposal. Research is ongoing to assess its persistence in various environments and its potential effects on aquatic life. Responsible chemical management practices are crucial to mitigate any adverse environmental consequences.
The future prospects for 2,7-Dibromophenazine are promising, with ongoing research exploring new synthetic strategies and applications. Collaborative efforts between academia and industry are likely to drive innovation in this field. As our understanding of molecular interactions improves, compounds like this will continue to play a vital role in advancing scientific knowledge and technological development.
In conclusion,CAS No. 36848-40-5 represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers working on pharmaceuticals, materials science, and environmental chemistry. As new discoveries are made,2,7-Dibromophenazine will undoubtedly remain at the forefront of chemical innovation.
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